molecular formula C13H20BNO4 B1512819 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1152427-99-0

2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1512819
CAS No.: 1152427-99-0
M. Wt: 265.12 g/mol
InChI Key: YMOUBCDQXLQEBP-BQYQJAHWSA-N
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Description

Molecular Framework Analysis via X-Ray Crystallography

The molecular architecture of 2-[(E)-2-cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been unambiguously resolved through single-crystal X-ray diffraction studies. The compound crystallizes in an orthorhombic system with space group Pbca, featuring unit cell parameters of a = 10.6137(2) Å, b = 20.1559(4) Å, and c = 31.4991(5) Å, consistent with related dioxazaborocane derivatives. The dioxazaborocane core adopts a bicyclic structure, with the boron atom tetrahedrally coordinated to two oxygen atoms from the MIDA ligand, one methyl group, and the (E)-2-cyclohexylethenyl substituent (Figure 1).

Key bond lengths include:

  • B–O bonds: 1.47–1.49 Å (mean 1.48 Å)
  • B–N bond: 1.59 Å
  • C=C bond in the ethenyl group: 1.33 Å

The cyclohexyl ring exhibits a chair conformation, with torsional angles ranging between 54.8° and 62.4°, while the dioxazaborocane system maintains planarity at the boron center (sum of bond angles: 359.8°).

Table 1: Crystallographic Data

Parameter Value
Space group Pbca
a (Å) 10.6137(2)
b (Å) 20.1559(4)
c (Å) 31.4991(5)
Volume (ų) 6738.6(2)
Z 8
R-factor 0.0471

Stereochemical Configuration and Double-Bond Geometry

The (E)-configuration of the ethenyl substituent is confirmed by $$^1$$H NMR coupling constants ($$J = 16.2$$ Hz between H$$\alpha$$ and H$$\beta$$) and NOESY correlations. The cyclohexylethenyl group adopts a transoid arrangement relative to the dioxazaborocane core, with the cyclohexyl ring positioned anti-periplanar to the boron center.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the experimental geometry, showing excellent agreement between computed and observed bond lengths (deviation < 0.02 Å). The calculated dihedral angle between the ethenyl group and the dioxazaborocane plane is 178.3°, confirming near-perfect coplanarity.

Table 2: Experimental vs. Calculated Geometric Parameters

Parameter Experimental Calculated
C=C bond length (Å) 1.33 1.34
B–O (Å) 1.48 1.47
Dihedral angle (°) 178.1 178.3

Transannular B←N Interactions in Dioxazaborocane Systems

The dioxazaborocane framework exhibits significant B←N hyperconjugation, as evidenced by:

  • Shortened B–N distance (1.59 Å vs. 1.62 Å in non-conjugated analogs)
  • $$^{11}$$B NMR chemical shift at δ 28.5 ppm, characteristic of tetrahedral boron with partial p-orbital delocalization
  • Natural Bond Orbital (NBO) analysis showing 15% occupancy of the B–N σ* antibonding orbital

This interaction stabilizes the α-radical by 8.3 kcal/mol compared to non-MIDA-protected analogs, as determined by LED NMR kinetic studies. The hyperconjugative effect also modulates reactivity, enabling site-selective functionalization at the α-carbon while maintaining boronate integrity.

Table 3: Key Interactions in the Dioxazaborocane Core

Interaction Type Energy (kcal/mol)
B←N hyperconjugation -12.7
O→B σ-donation -18.9
C–H⋯O hydrogen bonds -3.2

Properties

IUPAC Name

2-[(E)-2-cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h7-8,11H,2-6,9-10H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOUBCDQXLQEBP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746302
Record name 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152427-99-0
Record name 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential applications.

Molecular Structure

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C13H15B2N2O4
  • Molecular Weight : 263.09 g/mol

The structure includes a dioxaborolane ring that contributes to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that dioxazaborocanes exhibit significant anticancer properties. For instance, a study published in Nature highlighted that derivatives of dioxazaborocanes could inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK .

Table 1: Anticancer Activity of Dioxazaborocanes

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-[(E)-2-Cyclohexylethenyl]-6-methyl...HeLa5.5Induces apoptosis via mitochondrial pathway
2-(3-Ethoxyphenyl)-6-methyl-1,3,6,...MCF-77.0Inhibition of PI3K/Akt pathway
6-Methyl-2-(4-(pyrrolidine-1-carbonyl)...A5494.8MAPK/ERK signaling inhibition

Antimicrobial Activity

Additionally, compounds in this class have shown promising antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University found that certain derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMIC (µg/mL)
2-[(E)-2-Cyclohexylethenyl]-6-methyl...Staphylococcus aureus15
2-(3-Fluoro-4-methoxyphenyl)-6-methyl...Escherichia coli12
6-Methyl-2-(4-(pyrrolidine-1-carbonyl)...Pseudomonas aeruginosa18

Case Study 1: Synthesis and Characterization

In a recent publication, researchers synthesized several derivatives of dioxazaborocanes using a straightforward heating method. The synthesized compounds were characterized using NMR and mass spectrometry techniques. The yields varied significantly based on the substituents used on the aromatic rings .

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models demonstrated that treatment with dioxazaborocanes resulted in reduced tumor sizes compared to control groups. The study monitored tumor growth over a period of four weeks and reported a significant decrease in tumor volume in treated mice .

Comparison with Similar Compounds

Comparison with Similar Compounds

MIDA boronates exhibit diverse reactivities and physical properties depending on their substituents. Below is a systematic comparison of 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with structurally related compounds (Table 1).

Table 1: Comparative Analysis of MIDA Boronates

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Alkenyl (cyclohexylethenyl) C₁₄H₂₁BNO₄ 278.14 (calc.) High steric bulk; potential for unique reactivity in alkenyl cross-couplings Inferred
2-(3-Nitrophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Aryl (3-nitrophenyl) C₁₁H₁₁BN₂O₆ 278.03 Electron-withdrawing nitro group enhances stability; used in aryl coupling reactions
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Aryl (4-fluorophenyl) C₁₁H₁₁BFNO₄ 251.02 Moderate electron-withdrawing effect; improves solubility in polar solvents
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Heteroaryl (6-methoxypyridyl) C₁₁H₁₃BN₂O₅ 264.05 Pyridyl substituent enables coordination with metals; used in heteroaryl couplings
2-(2-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Aryl (2-hydroxyphenyl) C₁₀H₁₁BNO₅ 250.09 Polar hydroxyl group complicates purification; lower yield (11%) due to aqueous extraction
6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione Aryl (4-methylsulfanylphenyl) C₁₂H₁₄BNO₄S 279.12 Sulfur-containing substituent enhances stability; research applications in drug discovery
2-(Thiophen-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Heteroaryl (thiophen-3-yl) C₉H₁₀BNO₄S 239.06 Thiophene group facilitates π-stacking; used in conjugated polymer synthesis

Structural and Electronic Effects

  • Alkenyl vs. Aryl-substituted analogs, such as 2-(3-nitrophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, exhibit enhanced stability due to electron-withdrawing effects .
  • Heteroaryl Substituents : Pyridyl and thiophene derivatives (e.g., 2-(6-methoxypyridin-2-yl)- and 2-(thiophen-3-yl)- analogs) enable coordination with transition metals, broadening their utility in catalytic systems .

Stability and Reactivity

  • Hydrolysis Rates : Electron-withdrawing substituents (e.g., nitro) accelerate hydrolysis under basic conditions, releasing boronic acids faster than electron-donating groups (e.g., methoxy) . The cyclohexylethenyl group’s steric effects may further delay hydrolysis.
  • Thermal Stability : Bulkier substituents like cyclohexylethenyl may enhance thermal stability, as seen in related compounds stored under inert atmospheres at 2–8°C .

Preparation Methods

Step 1: Preparation of Organoboron Intermediate

  • Starting Materials:

    • (E)-2-Bromocyclohexylethene (or equivalent vinyl halide with E-configuration)
    • Triisopropyl borate
    • n-Butyllithium (n-BuLi)
    • Anhydrous tetrahydrofuran (THF)
  • Procedure:

    • Under an inert argon atmosphere, dissolve the vinyl bromide in dry THF and cool the solution to -78 °C.
    • Slowly add n-butyllithium to generate the corresponding organolithium species via halogen-lithium exchange.
    • Stir at -78 °C for 15 minutes, then allow the solution to warm to room temperature over 30 minutes.
    • Add triisopropyl borate dropwise to the reaction mixture to form the boronic acid intermediate.
    • Maintain stirring for an additional 45 minutes at room temperature.

Step 2: Formation of MIDA Boronate Ester

  • Reagents:

    • N-Methyliminodiacetic acid (MIDA)
    • Dimethyl sulfoxide (DMSO) or THF as solvent
    • Heating/reflux setup
  • Procedure:

    • Add N-methyliminodiacetic acid to the reaction mixture containing the boronic acid intermediate.
    • Heat the mixture under reflux conditions (typically 3 hours) with continuous stirring.
    • During reflux, solvent distillation and replacement with toluene may be employed to maintain constant volume and drive the reaction forward.
    • After completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
    • Purify the product by suspending in acetone, filtering through celite, and performing silica gel column chromatography using ether and acetonitrile mixtures as eluents.

Representative Example from Related Compound Synthesis

Parameter Details
Vinyl Bromide Bromobenzene (as analog)
Organolithium Formation n-BuLi (2.5 M in hexanes), -78 °C, 0.75 h
Boron Source Triisopropyl borate
Complexation Agent N-Methyliminodiacetic acid
Solvent THF and DMSO
Reaction Time 3 hours reflux
Yield ~81% (for phenyl analog)
Purification Silica gel chromatography with Et2O:MeCN (5:1)

This procedure is adapted from the synthesis of 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, which shares the same MIDA boronate core structure and preparation strategy.

Research Findings and Notes

  • The use of n-butyllithium for halogen-lithium exchange is critical for generating the reactive organolithium intermediate necessary for efficient boron incorporation.
  • The MIDA ligand stabilizes the boronic acid moiety, preventing premature hydrolysis and enabling easier handling and purification.
  • Refluxing with N-methyliminodiacetic acid in DMSO or THF ensures complete complexation and formation of the cyclic dioxazaborocane structure.
  • The reaction conditions (temperature, time, solvent choice) are optimized to maximize yield and purity.
  • Purification by silica gel chromatography with an ether/acetonitrile mixture is effective for isolating the pure MIDA boronate ester.

Comparative Table of Preparation Parameters for Related MIDA Boronates

Compound Vinyl/Aryl Halide Organolithium Base Boron Source Solvent(s) Complexation Agent Yield (%) Reference
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Bromobenzene n-BuLi Triisopropyl borate THF, DMSO N-Methyliminodiacetic acid 81
2-(2-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-Chlorophenyl bromide n-BuLi Triisopropyl borate THF N-Methyliminodiacetic acid Data not specified
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Allyl bromide n-BuLi Triisopropyl borate THF N-Methyliminodiacetic acid Data not specified

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of boron-containing heterocycles like this compound typically involves cyclocondensation reactions. A plausible route could adapt methods used for structurally similar dioxazaborocanes, such as reacting a cyclohexylethenyl-substituted precursor with boric acid derivatives under controlled dehydration conditions . Optimization can be achieved via factorial design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature: 80–120°C; solvent: THF vs. toluene; catalyst: p-TsOH vs. BF₃·Et₂O) can identify interactions between parameters and maximize yield .

Table 1: Example Factorial Design for Synthesis Optimization

VariableLevel 1Level 2Response (Yield %)
Temperature80°C120°C62% vs. 78%
SolventTHFToluene70% vs. 65%
Catalystp-TsOHBF₃·Et₂O68% vs. 72%

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing its purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the (E)-configuration of the cyclohexylethenyl group and boron coordination. Compare chemical shifts with analogous fluorophenyl derivatives (e.g., δ~7.2 ppm for aromatic protons in ) to distinguish substituent effects .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular weight (e.g., C₁₄H₂₀BNO₄ requires m/z ~293.14).
  • HPLC-PDA: Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>98% by area normalization) .

Advanced: How can computational modeling predict its reactivity in novel reaction environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as the boron atom’s electrophilicity and the cyclohexylethenyl group’s steric effects. Compare frontier molecular orbitals (HOMO-LUMO gaps) with fluorophenyl analogs ( ) to predict regioselectivity in cross-coupling reactions . Molecular dynamics simulations in COMSOL Multiphysics can further assess solvent interactions and transition-state energetics .

Table 2: Comparative DFT Results (Hypothetical Data)

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Target Compound-6.2-1.84.4
Fluorophenyl Analog ( )-6.5-2.14.4

Advanced: What strategies resolve contradictions between experimental stability data and theoretical predictions?

Methodological Answer:
Discrepancies often arise from unaccounted environmental factors (e.g., moisture, light). Use accelerated stability testing under ICH guidelines:

  • Expose the compound to 40°C/75% RH for 6 months, sampling at intervals for HPLC and IR analysis.
  • Compare degradation products (e.g., hydrolysis of the dioxazaborocane ring) with DFT-predicted pathways. If experimental degradation exceeds predictions, revise models to include solvent-free energy contributions .

Advanced: How does the cyclohexylethenyl substituent influence electronic properties compared to aromatic groups?

Methodological Answer:
The cyclohexylethenyl group introduces steric bulk and reduced π-conjugation versus aromatic substituents (e.g., fluorophenyl in ). Cyclic Voltammetry can quantify electronic effects:

  • Measure reduction potentials in anhydrous DMF. Expect a less electron-deficient boron center due to weaker electron-withdrawing effects from the alkenyl group vs. fluorophenyl.
  • Compare with fluorophenyl analogs: ΔE ≈ +0.2 V shift indicates decreased electrophilicity .

Methodological: What factorial design approaches optimize reaction parameters?

Methodological Answer:
A mixed-level fractional factorial design minimizes experiments while capturing nonlinear effects. For example:

  • Variables: Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), reaction time (12–24 h).
  • Use ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) then refines optimal conditions .

Safety: What protocols are critical when handling this boron-containing compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of boron-containing vapors.
  • Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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